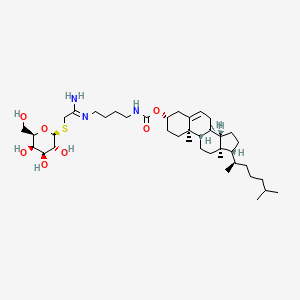

Gal-C4-Chol

Descripción

Propiedades

Fórmula molecular |

C40H69N3O7S |

|---|---|

Peso molecular |

736.1 g/mol |

Nombre IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-[[1-amino-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]butyl]carbamate |

InChI |

InChI=1S/C40H69N3O7S/c1-24(2)9-8-10-25(3)29-13-14-30-28-12-11-26-21-27(15-17-39(26,4)31(28)16-18-40(29,30)5)49-38(48)43-20-7-6-19-42-33(41)23-51-37-36(47)35(46)34(45)32(22-44)50-37/h11,24-25,27-32,34-37,44-47H,6-10,12-23H2,1-5H3,(H2,41,42)(H,43,48)/t25-,27+,28+,29-,30+,31+,32-,34+,35+,36-,37+,39+,40-/m1/s1 |

Clave InChI |

PBJFOZIVIPXMIR-KGCCIUTFSA-N |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCCN=C(CS[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)N)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCCN=C(CSC5C(C(C(C(O5)CO)O)O)O)N)C)C |

Origen del producto |

United States |

Foundational & Exploratory

The Molecular Architecture of Gal-C4-Chol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and experimental application of Gal-C4-Chol, a key molecule in targeted drug delivery. This compound is a synthetic galactosylated cholesterol derivative designed to target the asialoglycoprotein receptor (ASGPR) on hepatocytes, facilitating the delivery of therapeutic payloads to the liver.

Core Structure of this compound

This compound is an amphiphilic molecule meticulously designed to integrate into lipid-based nanoparticle formulations, such as liposomes. Its structure can be deconstructed into three primary functional domains: a cholesterol anchor, a galactose targeting moiety, and a C4-linker that covalently connects the two.

The full chemical name for this compound is cholesten-5-yloxy-N-(4-((1-imino-2-S-ethyl-2-thio-beta-D-galactopyranosyl)amino)butyl)formamide . This nomenclature reveals the precise atomic arrangement of the molecule.

-

Cholesterol Anchor: The hydrophobic cholesterol component allows for stable insertion into the lipid bilayer of liposomes or other lipid nanoparticles. This ensures that the targeting ligand is firmly presented on the surface of the delivery vehicle.

-

Galactose Targeting Moiety: The β-D-galactopyranosyl unit serves as the ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specific interaction facilitates receptor-mediated endocytosis and subsequent internalization of the drug delivery vehicle into liver cells.

-

C4 Linker: A four-carbon butyl formamide chain, which also includes a thio-galactose bond, acts as a spacer between the cholesterol anchor and the galactose moiety. This linker provides conformational flexibility, allowing the galactose unit to be optimally positioned for binding to the ASGPR.

The molecular structure of this compound is depicted in the diagram below.

Caption: Molecular components of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for formulation development and for understanding the molecule's behavior in biological systems.

| Property | Value |

| Molecular Formula | C41H71N3O6S |

| Molecular Weight | 734.08 g/mol |

| CAS Number | 219850-70-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as chloroform and methanol. |

| SMILES String | CC(C)CCCC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(C)CC[C@H]3[C@H]2C=C4C--INVALID-LINK--CC[C@]43C |

Experimental Protocols

Representative Synthesis of a Galactosylated Cholesterol Derivative

While the exact synthesis protocol for this compound is not publicly available, the following is a representative procedure for the synthesis of a similar galactosylated cholesterol derivative with an amide linker. This multi-step synthesis involves the activation of the cholesterol hydroxyl group, introduction of a linker, and subsequent coupling with a protected galactose derivative.

Materials:

-

Cholesterol

-

Succinic anhydride

-

Pyridine

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

1,4-Diaminobutane

-

Protected aminogalactose derivative

-

Triethylamine

-

Appropriate organic solvents (e.g., Dichloromethane, Dimethylformamide)

Procedure:

-

Synthesis of Cholesteryl Hemisuccinate: Cholesterol is reacted with succinic anhydride in pyridine to form cholesteryl hemisuccinate. The reaction mixture is stirred at room temperature overnight. The product is then precipitated in water and purified.

-

Activation of Cholesteryl Hemisuccinate: The carboxylic acid group of cholesteryl hemisuccinate is activated using DCC and NHS in dichloromethane to form an NHS-ester. This activated intermediate is used in the subsequent coupling step.

-

Introduction of the C4 Linker: The NHS-activated cholesteryl hemisuccinate is reacted with an excess of 1,4-diaminobutane in a suitable solvent like DMF with triethylamine as a base. This results in the formation of an amino-terminated C4-linked cholesterol derivative.

-

Coupling with Galactose: The amino-terminated cholesterol derivative is then coupled to a protected aminogalactose derivative. The reaction is typically carried out in DMF with a coupling agent.

-

Deprotection and Purification: The protecting groups on the galactose moiety are removed under appropriate conditions. The final product, the galactosylated cholesterol derivative, is purified by column chromatography.

Characterization: The structure and purity of the synthesized compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Preparation of Galactosylated Liposomes

This compound is incorporated into liposomes to facilitate targeted delivery. The thin-film hydration method is a common technique for this purpose.

Materials:

-

Phospholipids (e.g., DSPC, DOPC)

-

Cholesterol

-

This compound

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Aqueous buffer (e.g., PBS)

Procedure:

-

Lipid Film Formation: The desired amounts of phospholipids, cholesterol, and this compound are dissolved in an organic solvent mixture in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

Caption: Experimental workflow for the preparation of galactosylated liposomes.

Biological Activity and Signaling Pathway

The galactose moiety of this compound enables the targeted delivery of liposomes to hepatocytes via the asialoglycoprotein receptor (ASGPR). The binding of the galactosylated liposome to the ASGPR triggers clathrin-mediated endocytosis.

The key steps in this signaling and uptake pathway are:

-

Binding: The galactosylated liposome binds to the ASGPR on the surface of the hepatocyte.

-

Clathrin-Coated Pit Formation: The receptor-ligand complex is recruited into clathrin-coated pits.

-

Internalization: The clathrin-coated pits invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles.

-

Uncoating and Early Endosome Formation: The clathrin coat disassembles, and the vesicle fuses with an early endosome.

-

Dissociation and Receptor Recycling: The acidic environment of the early endosome causes the dissociation of the liposome from the ASGPR. The receptor is then recycled back to the cell surface.

-

Late Endosome and Lysosome Fusion: The liposome is trafficked to late endosomes and then fuses with lysosomes, where the therapeutic payload can be released.

Caption: Signaling pathway of ASGPR-mediated endocytosis of this compound containing liposomes.

This technical guide provides a foundational understanding of the structure and application of this compound. For researchers and drug development professionals, this molecule represents a powerful tool for achieving liver-specific delivery of a wide range of therapeutic agents. Further research into optimizing the linker chemistry and nanoparticle formulation will continue to enhance the efficacy of this targeted delivery strategy.

The Mechanism of Gal-C4-Chol in Hepatocyte Targeting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Gal-C4-Chol-mediated targeting of hepatocytes. The core of this mechanism lies in the specific recognition of the galactose moiety by the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of liver parenchymal cells. This interaction facilitates receptor-mediated endocytosis, leading to the efficient internalization of this compound and any associated therapeutic cargo into hepatocytes. The cholesterol component serves as a lipophilic anchor, enabling the incorporation of the targeting ligand into lipid-based delivery systems such as liposomes and lipid nanoparticles (LNPs).

Core Components and their Roles

The this compound targeting system is comprised of three key components:

-

Galactose (Gal): The targeting moiety that is specifically recognized by the asialoglycoprotein receptor (ASGPR) on hepatocytes. The affinity of this interaction is a critical determinant of targeting efficiency. While galactose itself is a natural ligand, derivatives like N-acetylgalactosamine (GalNAc) have been shown to exhibit a 10- to 60-fold higher binding affinity.[1]

-

C4 Linker: A four-carbon chain that connects the galactose moiety to the cholesterol anchor. The length and composition of the linker can influence the binding affinity to the ASGPR by affecting the presentation of the galactose residue and the overall hydrophilicity of the ligand.[2]

-

Cholesterol (Chol): A lipophilic anchor that facilitates the incorporation of the targeting ligand into lipid-based drug delivery systems. Cholesterol is a natural component of cell membranes and liposomes, enhancing the stability and biocompatibility of the formulation.

The Asialoglycoprotein Receptor (ASGPR): The Gateway to Hepatocytes

The ASGPR is a transmembrane protein that plays a crucial role in the clearance of desialylated glycoproteins from circulation.[1] It is a hetero-oligomer composed of two subunits, H1 and H2, in a typical ratio of 2-3:1.[1] Each hepatocyte expresses a high number of ASGPRs, estimated to be around 500,000 surface binding sites per cell, making it an ideal target for liver-specific drug delivery.[1] The receptor is continuously endocytosed and recycled back to the cell surface approximately every 15 minutes, irrespective of ligand binding.

Mechanism of Action: A Step-by-Step Pathway

The hepatocyte targeting process mediated by this compound can be broken down into the following key steps:

Step 1: Binding to ASGPR

The galactose residue of this compound binds to the carbohydrate recognition domain (CRD) of the ASGPR on the hepatocyte surface. This binding is a calcium-dependent process. The affinity of this interaction is significantly enhanced by multivalent presentation of the galactose ligand, a phenomenon known as the "cluster effect".

Step 2: Clathrin-Mediated Endocytosis

Upon ligand binding, the ASGPR-Gal-C4-Chol complex is internalized into the hepatocyte via clathrin-mediated endocytosis. This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form clathrin-coated vesicles containing the receptor-ligand complex.

Step 3: Intracellular Trafficking and Cargo Release

Following internalization, the clathrin coat is shed, and the vesicle fuses with early endosomes. The acidic environment of the endosome (pH 5-6) promotes the dissociation of the this compound from the ASGPR. The ASGPR is then recycled back to the cell surface for further rounds of ligand binding and internalization. The this compound, along with its therapeutic cargo, is trafficked to late endosomes and subsequently to lysosomes. For therapeutic agents like siRNA to be effective, they must escape the endosome and enter the cytoplasm. The exact mechanism of endosomal escape is not fully elucidated but is a critical step for the efficacy of many targeted therapies.

Step 4: Therapeutic Action

Once in the cytoplasm, the therapeutic cargo (e.g., siRNA, small molecule drug) can interact with its target to elicit a therapeutic effect. For instance, siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Visualization of the Mechanism and Workflows

Signaling Pathway of this compound Mediated Hepatocyte Targeting

Caption: ASGPR-mediated endocytosis of this compound.

Experimental Workflow for Evaluating Targeting Efficiency

Caption: Workflow for assessing this compound targeting.

Quantitative Data on Hepatocyte Targeting

The efficiency of hepatocyte targeting is influenced by several factors, including the valency of the galactose ligand, the nature of the linker, and the physicochemical properties of the delivery vehicle. The following tables summarize key quantitative data from the literature for galactose and GalNAc-targeted systems.

Table 1: Binding Affinity of Galactose/GalNAc Ligands to ASGPR

| Ligand Type | Linker/Scaffold | Binding Affinity (Kd) | Reference |

| Monovalent Galactose | - | mM range | |

| Monovalent GalNAc | - | ~40 µM | |

| Monovalent Synthetic Ligand | Bridged Ketal | 7.2 µM | |

| Bivalent GalNAc | Peptide | Not specified (improved uptake) | |

| Trivalent GalNAc | Tris | nM range (~5 nM) | |

| Tetravalent GalNAc | - | ~9 nM |

Table 2: Hepatocyte Uptake and Therapeutic Efficacy of Galactose/GalNAc-Targeted Systems

| Delivery System | Cargo | Cell Line / Model | Uptake Efficiency / Efficacy | Reference |

| Gal-CH-PCL Nanoparticles | Curcumin | HepG2 cells | >6-fold increase in apoptosis/necrosis vs. free curcumin | |

| Galactosylated Liposomes | Doxorubicin | HepG2 cells | Enhanced intracellular uptake vs. unmodified liposomes | |

| GalNAc-siRNA | siRNA for TTR | In vivo (mice) | ED50 of ~1 mg/kg | |

| GalNAc-siRNA | siRNA for HPRT1 | Primary Human Hepatocytes | Sustained gene silencing for several weeks | |

| GalNAc-siRNA | siRNA for RAB18 | Hep3B cells | IC50 of 24.8 nM (with RAB18 knockdown) | |

| PLGA-di-GAL Nanoparticles | Doxorubicin | HepG2 cells | ~80% decrease in cell viability |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To quantify the binding affinity (Kd) of this compound to the ASGPR.

Methodology:

-

Immobilization of ASGPR:

-

Recombinantly express and purify the extracellular domain of the human ASGPR.

-

Immobilize the purified ASGPR onto a sensor chip (e.g., CM5 chip) via amine coupling. This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by injection of the ASGPR solution in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Deactivate any remaining active esters with ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the this compound-containing nanoparticles or the free ligand in a suitable running buffer (e.g., HBS-EP).

-

Inject the this compound solutions over the ASGPR-immobilized surface at a constant flow rate.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. This generates a sensorgram (response units vs. time).

-

After each injection, regenerate the sensor surface by injecting a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to dissociate the bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

In Vitro Hepatocyte Uptake Assay using Flow Cytometry

Objective: To quantify the cellular uptake of this compound-functionalized nanoparticles in hepatocytes.

Methodology:

-

Cell Culture and Treatment:

-

Seed hepatocytes (e.g., HepG2 cells) in 6-well plates and culture until they reach the desired confluency.

-

Prepare a fluorescently labeled version of the this compound nanoparticles (e.g., by incorporating a fluorescent lipid).

-

Treat the cells with various concentrations of the fluorescent nanoparticles and incubate for a defined period (e.g., 4 hours) at 37°C. Include an untreated cell sample as a negative control.

-

-

Sample Preparation for Flow Cytometry:

-

After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.

-

Harvest the cells by trypsinization and resuspend them in a suitable buffer (e.g., FACS buffer: PBS with 1% fetal bovine serum).

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer.

-

Gate the live, single-cell population based on forward and side scatter profiles.

-

Measure the fluorescence intensity of the gated cell population. The mean fluorescence intensity (MFI) is directly proportional to the amount of internalized nanoparticles.

-

The percentage of fluorescently positive cells can also be determined to assess the proportion of cells that have taken up the nanoparticles.

-

-

Data Analysis:

-

Compare the MFI of the treated cells to that of the untreated control to quantify the level of uptake.

-

A dose-response curve can be generated by plotting the MFI against the concentration of nanoparticles.

-

Conclusion

The this compound system represents a robust and highly specific platform for targeting therapeutic agents to hepatocytes. Its mechanism of action, centered around the high-affinity interaction with the asialoglycoprotein receptor, enables efficient cellular uptake via receptor-mediated endocytosis. The versatility of the cholesterol anchor allows for its integration into various nanocarrier systems, making it a valuable tool in the development of therapies for a wide range of liver diseases. A thorough understanding of the underlying biological pathways and the use of quantitative analytical techniques are essential for the optimization and clinical translation of this compound-based therapeutics.

References

The Role of Gal-C4-Chol in Asialoglycoprotein Receptor (ASGPR) Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, is a pivotal target for liver-specific drug delivery.[1] Its primary function is the endocytosis and clearance of circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues.[1] This inherent specificity makes the ASGPR an attractive portal for delivering therapeutic agents directly to the liver, thereby minimizing off-target effects. One such targeting ligand is Gal-C4-Chol, a synthetic molecule comprising a galactose moiety linked to a cholesterol anchor. This guide provides an in-depth technical overview of the binding of this compound and related structures to the ASGPR, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated pathways and workflows.

The affinity of ligands for the ASGPR is significantly influenced by the "cluster effect," where multivalent ligands exhibit a dramatically higher binding affinity than their monovalent counterparts.[2] While a single galactose unit binds with relatively low affinity, the spatial arrangement of multiple galactose residues, as seen in triantennary structures, can increase the affinity by orders of magnitude, reaching the nanomolar range.[2][3] This principle is fundamental to the design of high-affinity ligands for ASGPR-mediated targeting.

Quantitative Analysis of ASGPR Ligand Binding

Table 1: Dissociation Constants (Kd) of Various Ligands for ASGPR

| Ligand Type | Specific Ligand | Kd | Experimental Method | Reference |

| Monosaccharide | Galactose | ~10⁻⁴ M | Not specified | |

| Monosaccharide | N-Acetylgalactosamine (GalNAc) | 4.5 µM | Surface Plasmon Resonance (SPR) | |

| Monovalent | Atorvastatin-GalNAc Conjugate (Amide) | 0.15 nM | Surface Plasmon Resonance (SPR) | |

| Monovalent | Atorvastatin-GalNAc Conjugate (Amide) | 0.33 nM | Surface Plasmon Resonance (SPR) | |

| Monovalent GalNAc | - | 19.6 ± 9.8 nM | Surface Plasmon Resonance (SPR) | |

| Bivalent GalNAc | - | 1.3 ± 1.1 nM | Surface Plasmon Resonance (SPR) | |

| Trivalent GalNAc | - | 0.7 ± 0.2 nM | Surface Plasmon Resonance (SPR) | |

| Triantennary Galactose Structure | - | 5 x 10⁻⁹ M | Not specified | |

| Tetraantennary Galactose Structure | - | 9 x 10⁻⁹ M | Not specified | |

| Monoclonal Antibody | ASGPR Ab | 1.5 nM | FRET | |

| Monoclonal Antibody | ASGPR Ab | 4.1 nM | In-vivo PK model |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Ligands for ASGPR

| Ligand Type | IC50 Range | Experimental Method | Reference |

| Small Molecule Library Hits | 12 - 100 µM | Fluorescence Polarization (FP) Assay | |

| Cholinesterase Inhibitors | 6.7 ± 0.2 to 9.1 ± 0.1 µM | Not specified |

Signaling and Experimental Workflows

To elucidate the binding of this compound to the ASGPR, several key experimental workflows are employed. The following diagrams, generated using the DOT language, illustrate the conceptual signaling pathway of ASGPR-mediated endocytosis and a typical competitive binding assay workflow.

Caption: ASGPR-mediated endocytosis of a this compound ligand.

Caption: Workflow for a competitive binding assay to determine IC50.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding studies. Below are outlines of key experimental protocols used to assess the interaction between ligands like this compound and the ASGPR.

Competitive Binding Assay

This assay determines the concentration of an unlabeled test ligand (e.g., this compound) required to inhibit 50% of the binding of a labeled known ligand to the ASGPR, yielding the IC50 value.

a. Materials:

-

Purified ASGPR or hepatocyte cell line expressing ASGPR (e.g., HepG2).

-

Labeled ligand (e.g., ³H-asialoorosomucoid or a fluorescently tagged synthetic ligand).

-

Unlabeled test ligand (this compound).

-

Binding buffer (e.g., HEPES-buffered saline with CaCl₂ and bovine serum albumin).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter or fluorescence plate reader.

b. Protocol:

-

Preparation: Prepare a series of dilutions of the unlabeled test ligand (this compound).

-

Incubation: In a microplate or microcentrifuge tubes, combine the ASGPR preparation, a fixed concentration of the labeled ligand, and the various concentrations of the unlabeled test ligand. Incubate at a controlled temperature (e.g., 4°C or 37°C) to reach binding equilibrium.

-

Separation: Rapidly separate the receptor-bound ligand from the free ligand. This is commonly achieved by vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound labeled ligand.

-

Quantification: Measure the amount of labeled ligand bound to the receptor on the filters using a scintillation counter (for radioligands) or a fluorescence reader.

-

Data Analysis: Plot the amount of bound labeled ligand as a function of the log concentration of the unlabeled test ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand (analyte) with a receptor (ligand) immobilized on a sensor chip. This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

a. Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), ethyl(dimethylaminopropyl)carbodiimide (EDC), ethanolamine).

-

Purified ASGPR.

-

Test ligand (this compound).

-

Running buffer (e.g., HBS-P+ with CaCl₂).

b. Protocol:

-

Immobilization: Covalently immobilize the purified ASGPR onto the sensor chip surface using standard amine coupling chemistry. Activate the carboxymethylated dextran surface with EDC/NHS, inject the ASGPR solution, and then deactivate any remaining active esters with ethanolamine. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection.

-

Binding Analysis: Inject a series of concentrations of the test ligand (this compound) in running buffer over both the ASGPR-immobilized and reference flow cells at a constant flow rate.

-

Data Collection: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding. This generates a sensorgram showing the association phase during injection and the dissociation phase when the injection is replaced with running buffer.

-

Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a chelating agent like EDTA if binding is calcium-dependent) to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis: Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a receptor. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.

a. Materials:

-

Isothermal titration calorimeter.

-

Purified ASGPR.

-

Test ligand (this compound).

-

Dialysis buffer.

b. Protocol:

-

Sample Preparation: Dialyze both the ASGPR and the test ligand (this compound) extensively against the same buffer to minimize heat changes due to buffer mismatch. Accurately determine the concentrations of both solutions.

-

ITC Experiment Setup: Load the ASGPR solution into the sample cell of the calorimeter and the test ligand solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature. The heat change associated with each injection is measured.

-

Data Acquisition: The instrument records a series of heat-release or -absorption peaks corresponding to each injection. The magnitude of these peaks decreases as the receptor becomes saturated with the ligand.

-

Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these heat changes against the molar ratio of ligand to receptor. Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.

Conclusion

The asialoglycoprotein receptor remains a highly validated and promising target for the development of liver-specific therapeutics. While direct quantitative binding data for this compound is not extensively published, the information available for structurally related galactosylated and N-acetylgalactosamine-conjugated molecules provides a strong basis for understanding its potential interaction with the ASGPR. The significant enhancement in binding affinity observed with multivalent ligands underscores a key principle in the design of potent ASGPR-targeted agents. The experimental protocols detailed herein—competitive binding assays, surface plasmon resonance, and isothermal titration calorimetry—represent the gold standards for characterizing the affinity, kinetics, and thermodynamics of ligand-receptor interactions, and are essential tools for the preclinical evaluation of novel drug candidates like this compound. Through the systematic application of these techniques, researchers can effectively advance the development of next-generation hepatocyte-targeted therapies.

References

- 1. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]

Synthesis and Chemical Properties of Gal-C4-Chol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gal-C4-Chol is a synthetic glycoconjugate composed of a galactose moiety, a tetraethylene glycol linker (C4), and a cholesterol anchor. This molecule is of significant interest in the field of drug delivery, primarily for its ability to target the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes. By incorporating this compound into liposomes or other nanoparticle formulations, therapeutic agents can be specifically directed to the liver, enhancing efficacy and reducing off-target side effects. This technical guide provides an in-depth overview of the synthesis, chemical properties, and experimental applications of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential attachment of the tetraethylene glycol linker to cholesterol, followed by the conjugation of galactose. While a specific, publicly available, detailed protocol for "this compound" is not readily found, the synthesis can be accomplished by adapting established methods for creating similar galactosylated cholesterol derivatives. The following represents a plausible synthetic route.

Experimental Protocol: Synthesis of a this compound Analogue

This protocol describes the synthesis of a galactosylated cholesterol derivative with a polyethylene glycol (PEG) linker, which is analogous to the C4 linker.

Materials:

-

Cholesterol

-

Tetraethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH)

-

Peracetylated galactose

-

Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Reagents for deprotection (e.g., Sodium methoxide in methanol)

-

Purification supplies (e.g., Silica gel for column chromatography)

Procedure:

-

Synthesis of Cholesteryl-tetraethylene glycol (Chol-C4-OH):

-

Cholesterol is first tosylated by reacting it with p-toluenesulfonyl chloride in pyridine to activate the hydroxyl group.

-

The resulting cholesteryl tosylate is then reacted with an excess of tetraethylene glycol in the presence of a strong base like sodium hydride in an anhydrous solvent such as THF. This Williamson ether synthesis attaches the tetraethylene glycol linker to the cholesterol molecule.

-

The product, Chol-C4-OH, is purified by column chromatography on silica gel.

-

-

Galactosylation of Chol-C4-OH:

-

The terminal hydroxyl group of Chol-C4-OH is then coupled with a protected galactose derivative, such as peracetylated galactopyranosyl bromide, using a glycosylation promoter (e.g., silver triflate) in an anhydrous solvent like dichloromethane.

-

The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

-

Deprotection:

-

The acetyl protecting groups on the galactose moiety are removed by treating the product with a catalytic amount of sodium methoxide in methanol.

-

The reaction is neutralized, and the solvent is evaporated.

-

-

Purification:

-

The final product, this compound, is purified by column chromatography to yield a pure white solid.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:

-

¹H NMR Spectroscopy: To confirm the presence of characteristic peaks for cholesterol, the tetraethylene glycol linker, and the galactose moiety.

-

Mass Spectrometry (MS): To determine the molecular weight of the final product.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for its application in drug delivery systems. The following table summarizes key properties based on data for analogous galactosylated cholesterol derivatives.

| Property | Typical Value/Characteristic | Significance |

| Appearance | White to off-white solid | Basic physical state. |

| Molecular Weight | Approximately 750-850 g/mol (Calculated) | Important for formulation calculations and characterization. |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol). Poorly soluble in water. | Dictates the methods for liposome preparation and purification. |

| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar range.[1][2] | Influences the self-assembly properties and the stability of micelles and liposomes. |

| Stability | Stable under standard storage conditions (cool, dry, dark). Susceptible to hydrolysis at extreme pH. | Important for shelf-life and in vivo performance of formulations.[3][4][5] |

Experimental Applications and Protocols

This compound is primarily used to formulate targeted liposomes for hepatocyte-specific drug delivery.

Protocol: Formulation of this compound Liposomes

The thin-film hydration method is a common technique for preparing liposomes incorporating this compound.

Materials:

-

Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

This compound

-

Therapeutic agent (to be encapsulated)

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Lipid Film Formation:

-

DSPC, cholesterol, and this compound are dissolved in a chloroform/methanol mixture in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

-

The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

-

The film is further dried under vacuum for several hours to remove any residual solvent.

-

-

Hydration:

-

The lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by gentle rotation at a temperature above the phase transition temperature of the phospholipid. This results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

-

-

Purification:

-

Unencapsulated drug is removed by methods such as dialysis, gel filtration, or centrifugation.

-

Protocol: Cellular Uptake Assay

To evaluate the targeting efficiency of this compound liposomes, a cellular uptake study can be performed using a hepatocyte cell line, such as HepG2, which expresses ASGPR.

Materials:

-

HepG2 cells

-

Cell culture medium

-

Fluorescently labeled this compound liposomes (e.g., containing a fluorescent lipid like DiI)

-

Control liposomes (without this compound)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture:

-

HepG2 cells are cultured in appropriate medium until they reach a suitable confluency.

-

-

Incubation:

-

The cells are incubated with fluorescently labeled this compound liposomes and control liposomes at a specific concentration for a defined period (e.g., 2-4 hours) at 37°C.

-

-

Washing:

-

After incubation, the cells are washed several times with cold PBS to remove non-internalized liposomes.

-

-

Analysis:

-

The cellular uptake of the liposomes is quantified by measuring the fluorescence intensity of the cells using a flow cytometer. Alternatively, uptake can be visualized using fluorescence microscopy.

-

-

Competition Assay (Optional):

-

To confirm ASGPR-mediated uptake, a competition assay can be performed by pre-incubating the cells with an excess of free galactose before adding the this compound liposomes. A significant reduction in uptake would indicate receptor-specific binding.

-

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Experimental Workflow for Evaluating this compound Liposomes

References

Gal-C4-Chol as a Ligand for Targeted Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gal-C4-Chol, a synthetic ligand designed for targeted drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). This document covers the core principles of ASGPR-mediated targeting, the synthesis and formulation of this compound-based delivery systems, and detailed experimental protocols for their evaluation.

Introduction: The Challenge of Liver-Targeted Drug Delivery

The liver is a central organ in metabolism and is implicated in a wide range of diseases, from viral hepatitis and genetic disorders to hepatocellular carcinoma. Effective treatment of these conditions requires therapeutic agents to reach hepatocytes, the primary functional cells of the liver, while minimizing exposure to other tissues to reduce side effects. The asialoglycoprotein receptor (ASGPR), a C-type lectin almost exclusively and abundantly expressed on the surface of hepatocytes (approximately 500,000 receptors per cell), presents an ideal target for achieving this specificity.[1] ASGPR recognizes and internalizes glycoproteins with terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues, making these sugars attractive targeting moieties for drug delivery systems.[1][2]

This compound is a synthetic molecule that leverages this biological pathway. It consists of a galactose targeting moiety linked to a cholesterol anchor via a four-carbon spacer. The cholesterol component allows for the stable incorporation of the ligand into the lipid bilayer of drug delivery vehicles such as liposomes and lipid nanoparticles, effectively decorating their surface with liver-targeting signals.

The Asialoglycoprotein Receptor (ASGPR): A Gateway to Hepatocytes

ASGPR is a hetero-oligomeric receptor composed of two subunits, H1 and H2, which form functional complexes capable of binding galactose-terminated ligands in a calcium-dependent manner.[1][2] Upon ligand binding, the receptor-ligand complex is rapidly internalized through clathrin-mediated endocytosis. This process is highly efficient, allowing for the delivery of conjugated payloads directly into the cell.

ASGPR-Mediated Endocytosis Pathway

The journey of a this compound-targeted nanoparticle begins with its binding to ASGPR on the hepatocyte surface. This interaction triggers the assembly of clathrin coats on the intracellular side of the plasma membrane, leading to the formation of a coated pit that invaginates and pinches off to become a coated vesicle. This vesicle, containing the nanoparticle-receptor complex, is then transported into the cell.

Inside the cell, the vesicle loses its clathrin coat and fuses with an early endosome. The acidic environment of the endosome (pH drops from ~7.4 at the cell surface to ~6.0 in the endosome) causes a conformational change in the ASGPR, leading to the dissociation of the this compound ligand. The receptor is then sorted into recycling endosomes and trafficked back to the cell surface for reuse, while the nanoparticle remains in the endosome. The nanoparticle is subsequently trafficked to late endosomes and then to lysosomes, where the payload can be released. For certain payloads, such as siRNA, escape from the endosome before lysosomal fusion is critical for therapeutic efficacy.

Quantitative Data on Ligand-Receptor Interactions

The affinity of a ligand for ASGPR is a critical determinant of targeting efficiency. While the affinity of a single galactose moiety is relatively low, multivalency—presenting multiple galactose units on a single delivery vehicle—dramatically increases binding avidity due to the "cluster effect".

| Ligand Type | Dissociation Constant (Kd) | Reference |

| Monosaccharide (e.g., Galactose) | 10⁻⁴ M | |

| Triantennary Galactose | 5 x 10⁻⁹ M | |

| Tetraantennary Galactose | 9 x 10⁻⁹ M |

Studies have shown that liposomes composed of this compound, the cationic lipid DC-Chol, and the helper lipid DOPE (in a 3:3:4 molar ratio) exhibit significantly higher transfection activity and DNA uptake in liver cells compared to non-targeted liposomes. This enhanced activity is inhibited by the presence of free galactose, confirming that the uptake is mediated by ASGPR.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound analogue, its incorporation into liposomes, and the in vitro evaluation of the targeted delivery system.

Synthesis of Cholesteryl-β-D-Galactopyranoside

This protocol describes a general method for synthesizing a galactosylated cholesterol derivative based on the Koenigs-Knorr reaction.

Materials:

-

Cholesterol

-

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide

-

Mercuric cyanide (Hg(CN)₂) or Silver carbonate (Ag₂CO₃) (as promoter)

-

Anhydrous benzene or toluene

-

Drierite (anhydrous calcium sulfate)

-

Sodium methoxide (NaOMe) in methanol

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

Procedure:

-

Glycosylation:

-

Dissolve cholesterol (1 equivalent) in anhydrous benzene in a round-bottom flask equipped with a stirrer and a reflux condenser with a Drierite-filled drying tube.

-

Add the promoter (e.g., mercuric cyanide, 2 equivalents) to the solution.

-

Add 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1.5 equivalents) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetylated product.

-

Purify the crude product by silica gel column chromatography.

-

-

Deacetylation:

-

Dissolve the purified acetylated cholesteryl galactoside in a mixture of chloroform and methanol.

-

Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter the resin, and wash with methanol.

-

Concentrate the combined filtrate and washings under reduced pressure to yield the final product, cholesteryl-β-D-galactopyranoside.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes, including those targeted for liver delivery.

Materials:

-

Phosphatidylcholine (PC) or other primary phospholipid (e.g., DSPC)

-

Cholesterol (CHOL)

-

This compound

-

Drug to be encapsulated (e.g., Doxorubicin, Curcumin)

-

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Film Formation:

-

Dissolve the lipids (e.g., PC, CHOL, and this compound in a desired molar ratio, such as 55:40:5) in the chloroform/methanol solvent mixture in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this mixture as well.

-

Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 35-45°C).

-

Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, dry lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer (PBS, pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

Continue to rotate the flask in the water bath (without vacuum) at a temperature above the lipid transition temperature for 30-60 minutes. This allows the lipid film to swell and form multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension must be downsized.

-

Sonication: Submerge the vial containing the MLV suspension in a bath sonicator for 5-15 minutes.

-

Extrusion (Preferred): Load the MLV suspension into an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the membrane multiple times (e.g., 11-21 times) to produce LUVs with a narrow size distribution.

-

-

Purification:

-

Remove any unencapsulated drug by dialysis against fresh buffer or by size exclusion chromatography.

-

Characterize the final liposome formulation for particle size, zeta potential, encapsulation efficiency, and ligand incorporation.

-

In Vitro Cellular Uptake and Competition Assay in HepG2 Cells

This protocol is designed to assess the targeting specificity and efficiency of this compound liposomes using the ASGPR-expressing human liver cancer cell line, HepG2.

Materials:

-

HepG2 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well or 6-well plates

-

Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulating a fluorescent dye like FITC)

-

Non-targeted liposomes (control)

-

This compound targeted liposomes

-

Free D-galactose solution (e.g., 250 mM)

-

Phosphate-buffered saline (PBS)

-

4% Glutaraldehyde or Paraformaldehyde for cell fixation

-

Fluorescence microscope or flow cytometer

-

ImageJ software for quantification (optional)

Procedure:

-

Cell Seeding: Seed HepG2 cells into the appropriate plates (e.g., 1 x 10⁴ cells/well for a 96-well plate) and allow them to adhere and grow overnight at 37°C in a 5% CO₂ incubator.

-

Competition Assay Setup: For the competition group, pre-incubate the designated wells with a high concentration of free D-galactose (e.g., 250 mM) for 30 minutes at 37°C. This will saturate the ASGPRs on the cell surface.

-

Liposome Incubation:

-

Prepare dilutions of the fluorescently labeled non-targeted and this compound targeted liposomes in fresh culture medium.

-

Remove the old medium from all wells (including the competition group) and add the liposome-containing medium.

-

Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.

-

-

Washing and Fixation:

-

After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove any unbound liposomes.

-

Fix the cells with a 4% glutaraldehyde or paraformaldehyde solution for 15-20 minutes at room temperature.

-

Wash the cells again with PBS.

-

-

Analysis:

-

Qualitative (Fluorescence Microscopy): Observe the cells under a fluorescence microscope. Compare the fluorescence intensity between cells treated with non-targeted liposomes, targeted liposomes, and targeted liposomes in the presence of free galactose. A higher fluorescence in the targeted group and a significantly reduced fluorescence in the competition group indicates successful ASGPR-mediated uptake.

-

Quantitative (Flow Cytometry or Plate Reader): For flow cytometry, detach the cells after the washing step (before fixation) and analyze the fluorescence intensity per cell. For a plate reader, simply read the fluorescence intensity of each well after the final wash.

-

Image Quantification: If using microscopy, capture images from multiple fields and quantify the mean fluorescence intensity per cell using software like ImageJ.

-

Experimental and Synthetic Workflow

The overall process for developing and validating a this compound targeted drug delivery system involves a logical progression from chemical synthesis to in vivo evaluation.

Conclusion

This compound serves as a potent and versatile ligand for the development of hepatocyte-targeted drug delivery systems. Its straightforward design, which combines the specific ASGPR-targeting ability of galactose with the membrane-anchoring properties of cholesterol, allows for its easy incorporation into various nanoparticle platforms. The methodologies outlined in this guide provide a robust framework for the synthesis, formulation, and evaluation of these advanced therapeutic carriers. By leveraging the natural endocytic pathway of the asialoglycoprotein receptor, this compound-modified nanoparticles hold significant promise for improving the efficacy and safety of treatments for a wide range of liver diseases.

References

Understanding the hydrophobicity of Gal-C4-Chol

An In-depth Technical Guide to the Hydrophobicity of Galactosylated Cholesterol Derivatives

The Role of Hydrophobicity in Drug Delivery

The hydrophobicity of a molecule, often quantified by its partition coefficient (logP) or its behavior in aqueous solutions (e.g., critical micelle concentration, CMC), is a critical determinant of its function in a drug delivery system. For amphiphilic molecules like galactosylated cholesterol, which possess both a hydrophilic galactose moiety and a lipophilic cholesterol anchor, the balance between these two components dictates how the molecule will self-assemble in an aqueous environment, interact with cell membranes, and carry therapeutic payloads.

Cholesterol itself is a highly hydrophobic molecule with very low solubility in water, approximately 0.095 mg/L at 30°C.[1] Its incorporation into liposomal formulations is known to enhance stability.[2] By modifying cholesterol with a hydrophilic galactose group, the resulting amphiphile can self-assemble into structures like micelles or be incorporated into liposomes, creating nanoparticles capable of targeted drug delivery.

Synthesis of Galactosylated Cholesterol Derivatives

The synthesis of galactosylated cholesterol derivatives typically involves the conjugation of a galactose moiety to the cholesterol backbone, often through a linker. The nature and length of this linker (e.g., a C4 chain in the hypothetical Gal-C4-Chol) can significantly influence the molecule's overall hydrophobicity and its performance as a drug carrier.

A general synthetic scheme involves the activation of cholesterol, followed by coupling with a protected galactose derivative, and subsequent deprotection. The use of click chemistry, such as the copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) reaction, is also a common strategy for linking the sugar to the cholesterol derivative.[3]

Caption: Generalized synthesis workflow for galactosylated cholesterol.

Quantitative Assessment of Hydrophobicity

The amphiphilic nature of galactosylated cholesterol derivatives means their hydrophobicity is best described by their tendency to self-assemble in aqueous solutions. The Critical Micelle Concentration (CMC) is a key parameter in this regard.

Critical Micelle Concentration (CMC): The CMC is the concentration of a surfactant above which micelles form.[4] A lower CMC value indicates a greater tendency for the molecule to self-assemble and thus a higher effective hydrophobicity of the lipophilic portion. This property is crucial for the stability of nanoparticle formulations upon dilution in the bloodstream.

While specific data for this compound is unavailable, the following table summarizes the CMC values for various other amphiphilic cholesterol derivatives reported in the literature, providing a comparative context.

| Compound | CMC (µg/mL) | Measurement Conditions | Reference |

| Cholesterol-R5H5 | ~85 | PBS, pH 7.4, 25°C | [5] |

| Cholesterol-R5 | ~85 | PBS, pH 7.4, 25°C | |

| Cholesterol-R3H3 | ~50 | PBS, pH 7.4, 25°C | |

| Cholesterol-R3 | ~50 | PBS, pH 7.4, 25°C | |

| Cholesterol-coupled F68 (F68-CHMC) | 10 | Not specified | |

| Cholesterol (self-association) | 0.01-0.015 | Aqueous solution, 25°C |

This table presents data for analogous compounds to illustrate the range of CMC values and should not be taken as representative of this compound.

Caption: Micelle formation above the Critical Micelle Concentration (CMC).

Experimental Protocol: CMC Determination by Fluorescence Probe Method

A common and sensitive method for determining the CMC of amphiphilic molecules is through the use of a fluorescent probe, such as pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.

Principle: In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a shift in the vibrational fine structure of the pyrene emission spectrum. The ratio of the intensity of the third peak (I3, ~384 nm) to the first peak (I1, ~373 nm) is monitored. A sharp increase in the I3/I1 ratio indicates the formation of micelles.

Detailed Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the galactosylated cholesterol derivative in a suitable organic solvent (e.g., methanol or chloroform).

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration that will yield a final concentration in the order of 10⁻⁶ M.

-

-

Sample Preparation:

-

Prepare a series of vials containing increasing concentrations of the galactosylated cholesterol derivative.

-

Add a small aliquot of the pyrene stock solution to each vial, ensuring the final concentration of the organic solvent is minimal (<1%) to avoid affecting micellization.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Add an aqueous buffer (e.g., PBS, pH 7.4) to each vial to achieve the desired final concentrations of the amphiphile.

-

Sonicate or vortex the samples to ensure complete dissolution and equilibration. Incubate the samples for a set period (e.g., 24 hours) at a controlled temperature.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to ~335 nm.

-

Record the emission spectra from 350 nm to 450 nm for each sample.

-

Determine the intensities of the first (I1) and third (I3) vibrational peaks of the pyrene emission spectrum.

-

-

Data Analysis:

-

Plot the ratio of I3/I1 as a function of the logarithm of the concentration of the galactosylated cholesterol derivative.

-

The CMC is determined from the intersection of the two tangent lines drawn from the two linear portions of the resulting sigmoidal curve.

-

References

Harnessing Gal-C4-Chol Derivatives for Targeted Nanoparticle Functionalization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cell types remains a paramount challenge in modern medicine. Hepatocytes, the primary functional cells of the liver, present a key target for treating a wide range of diseases, from metabolic disorders to viral hepatitis and hepatocellular carcinoma. A promising strategy for achieving hepatocyte-specific delivery involves leveraging the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor highly expressed on the surface of these cells. This receptor exhibits a strong binding affinity for galactose and N-acetylgalactosamine residues. By functionalizing nanoparticles with ligands bearing these sugar moieties, it is possible to engineer nanocarriers that are actively taken up by hepatocytes through receptor-mediated endocytosis.

This technical guide provides a comprehensive overview of the use of a specific targeting ligand, Gal-C4-Chol, for the functionalization of nanoparticles. This derivative comprises a galactose unit for ASGPR recognition, a cholesterol anchor for stable incorporation into lipid-based nanoparticles, and a C4 alkyl linker to provide spatial orientation and flexibility for optimal receptor binding. This document details the synthesis of this compound, outlines protocols for nanoparticle functionalization and characterization, and presents quantitative data on the efficacy of this targeting strategy.

Synthesis of this compound Derivative

Experimental Protocol: Synthesis of this compound

Materials:

-

Cholesterol

-

4-bromobutanoyl chloride

-

Sodium azide

-

Triphenylphosphine

-

Peracetylated galactosyl azide

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Sodium methoxide

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Synthesis of 4-azidobutanoyl cholesterol:

-

Cholesterol is first reacted with 4-bromobutanoyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM) to form cholesteryl 4-bromobutanoate.

-

The resulting compound is then treated with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield cholesteryl 4-azidobutanoate. This introduces the azide group for the subsequent "click" reaction.

-

-

Synthesis of this compound via Click Chemistry:

-

The azide-functionalized cholesterol is then reacted with a peracetylated galactosyl alkyne (which can be synthesized from commercially available galactose derivatives) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

This "click" reaction is typically carried out using a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, or by using a more stable copper(I) source like copper(I) bromide (CuBr) with a ligand such as N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

-

-

Deprotection of Galactose:

-

The acetyl protecting groups on the galactose moiety are removed by transesterification using a catalytic amount of sodium methoxide in methanol. This step is crucial to expose the hydroxyl groups of galactose, which are necessary for ASGPR recognition.

-

-

Purification:

-

Each step of the synthesis is followed by appropriate purification techniques, such as column chromatography on silica gel, to isolate the desired product. The final this compound derivative is characterized by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Nanoparticle Functionalization with this compound

The amphiphilic nature of the this compound derivative, with its lipophilic cholesterol anchor and hydrophilic galactose headgroup, makes it ideal for incorporation into various nanoparticle formulations, particularly lipid-based nanoparticles such as liposomes and solid lipid nanoparticles (SLNs).

Experimental Protocol: Nanoparticle Functionalization

Materials:

-

Lipid components for nanoparticle formulation (e.g., DSPC, DSPE-PEG, etc.)

-

This compound derivative

-

Drug or imaging agent to be encapsulated (optional)

-

Chloroform and Methanol

-

Hydration buffer (e.g., PBS)

-

Extruder with polycarbonate membranes of desired pore size

Procedure (Thin-Film Hydration Method for Liposomes):

-

Lipid Film Formation:

-

The primary lipid components (e.g., DSPC), cholesterol (as a membrane stabilizer), a PEGylated lipid (e.g., DSPE-PEG2000, to improve circulation time), and the this compound targeting ligand are dissolved in a suitable organic solvent mixture, such as chloroform/methanol. The molar ratio of the components is a critical parameter that needs to be optimized for each specific application.

-

The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.

-

-

Hydration:

-

The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the main lipid component. If a drug is to be encapsulated, it can be dissolved in the hydration buffer.

-

Vortexing or gentle agitation of the flask facilitates the formation of multilamellar vesicles (MLVs).

-

-

Size Extrusion:

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated several times to ensure a narrow particle size distribution.

-

-

Purification:

-

The resulting nanoparticle suspension is purified to remove any un-encapsulated drug and non-incorporated ligands. This can be achieved by methods such as size exclusion chromatography or dialysis.

-

Characterization of this compound Functionalized Nanoparticles

Thorough characterization of the functionalized nanoparticles is essential to ensure their quality, stability, and targeting efficiency. Key parameters to be evaluated include particle size, polydispersity index (PDI), zeta potential, and the density of the targeting ligand on the nanoparticle surface.

Experimental Protocol: Dynamic Light Scattering (DLS) for Particle Size and PDI

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.

Procedure:

-

Sample Preparation: The nanoparticle suspension is diluted with the appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.

-

Instrument Setup: The diluted sample is placed in a disposable cuvette and inserted into the DLS instrument. The solvent properties (viscosity and refractive index) and measurement temperature are entered into the software.

-

Measurement: The instrument's laser illuminates the sample, and the scattered light is detected at a specific angle. The fluctuations in scattering intensity are analyzed by a correlator to generate an autocorrelation function.

-

Data Analysis: The autocorrelation function is then used to calculate the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which is a measure of the width of the particle size distribution.

Experimental Protocol: Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the sample and measuring the velocity of the particles using laser Doppler velocimetry.

Procedure:

-

Sample Preparation: The nanoparticle suspension is diluted in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.

-

Instrument Setup: The diluted sample is injected into a specialized zeta potential cell, which is then placed in the instrument.

-

Measurement: An electric field is applied, and the instrument measures the electrophoretic mobility of the particles.

-

Data Analysis: The Smoluchowski or Huckel approximation is used by the software to convert the electrophoretic mobility into the zeta potential value.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound functionalized nanoparticles and their in vitro performance.

| Parameter | Unfunctionalized Nanoparticles | This compound Functionalized Nanoparticles | Reference |

| Hydrodynamic Diameter (nm) | 100 - 150 | 110 - 160 | [1][2] |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [1][2] |

| Zeta Potential (mV) | -15 to -25 | -10 to -20 | [1] |

Table 1: Physicochemical Properties of Nanoparticles

| Parameter | Value | Reference |

| ASGPR Binding Affinity (Kd) | ||

| Galactosylated Ligands | 0.37 - 6.65 µM | |

| Cellular Uptake in HepG2 Cells | ||

| Uptake Efficiency (vs. non-targeted) | ~3.5 to 4.5-fold increase | |

| Competitive Inhibition with free Galactose | Significant reduction in uptake |

Table 2: In Vitro Targeting Efficiency

Mechanism of Action: ASGPR-Mediated Endocytosis

The targeting of hepatocytes by this compound functionalized nanoparticles is mediated by the asialoglycoprotein receptor (ASGPR). Upon binding of the galactose ligands on the nanoparticle surface to the ASGPR, the receptor-nanoparticle complex is internalized via clathrin-mediated endocytosis. This process involves the formation of clathrin-coated pits, which invaginate to form intracellular vesicles containing the nanoparticles. These vesicles then traffic through the endo-lysosomal pathway, where the nanoparticle can release its therapeutic cargo into the cytoplasm of the hepatocyte.

Visualizations

References

A Technical Guide to ASGPR-Mediated Endocytosis with Gal-C4-Chol Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles governing the endocytosis of galactose-terminating ligands, specifically focusing on the synthetic molecule Gal-C4-Chol, via the asialoglycoprotein receptor (ASGPR). It covers the molecular mechanisms, quantitative binding kinetics, experimental methodologies, and the logical workflows involved in studying this critical pathway for targeted drug delivery to hepatocytes.

Introduction: The Asialoglycoprotein Receptor (ASGPR)

The asialoglycoprotein receptor (ASGPR) is a C-type lectin receptor predominantly expressed on the sinusoidal surface of hepatocytes.[1][2][3] Its primary physiological function is to recognize, bind, and clear circulating glycoproteins that have exposed terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[3][4] This high-capacity, efficient internalization mechanism makes ASGPR an attractive target for the specific delivery of therapeutics, such as small interfering RNAs (siRNAs), antisense oligonucleotides, and other macromolecules, to the liver.

Synthetic ligands that mimic natural glycoproteins are crucial for harnessing this pathway for therapeutic purposes. This compound, a molecule composed of a galactose moiety linked to cholesterol via a C4 carbon spacer, is designed for this purpose. The galactose head specifically targets ASGPR, while the cholesterol tail can be incorporated into lipid nanoparticles (LNPs) or other delivery vehicles, facilitating the packaging and delivery of therapeutic payloads.

The Molecular Mechanism of ASGPR-Mediated Endocytosis

The uptake of this compound-functionalized carriers is a multi-step process initiated by the specific recognition of the galactose ligand by the carbohydrate recognition domain (CRD) of the ASGPR.

Key steps include:

-

Binding and Receptor Clustering: The process begins with the binding of the galactose residues of the ligand to the ASGPR on the hepatocyte surface. This interaction is calcium-dependent. Ligand binding promotes the clustering of ASGPRs into clathrin-coated pits, which are specialized regions of the plasma membrane. Studies have shown that ASGPR clustering is a key determinant of endocytic efficiency.

-

Internalization via Clathrin-Coated Vesicles: The invagination of these clathrin-coated pits leads to the formation of intracellular vesicles that encapsulate the receptor-ligand complex. This process, known as clathrin-mediated endocytosis, is the principal pathway for ASGPR internalization.

-

Endosomal Trafficking and Acidification: Once inside the cell, the coated vesicles shed their clathrin coat and mature into early endosomes. The internal environment of the endosome gradually acidifies due to the action of vacuolar-type H+-ATPases.

-

Ligand-Receptor Dissociation: The drop in pH within the late endosome (to ~5.5) causes a conformational change in the ASGPR, leading to the release of the bound ligand. This pH-dependent dissociation is critical for enabling the receptor to be recycled.

-

Receptor Recycling and Ligand Degradation: After releasing its cargo, the ASGPR is sorted and recycled back to the cell surface to mediate further rounds of endocytosis. The dissociated ligand, along with its therapeutic payload, is trafficked to lysosomes for degradation.

Below is a diagram illustrating the ASGPR-mediated endocytosis pathway.

Quantitative Data and Binding Kinetics

| Parameter | Ligand Type | Value | Species/System | Reference |

| Dissociation Constant (Kd) | Monovalent GalNAc | ~40 µM | Human ASGPR | |

| Dissociation Constant (Kd) | Multivalent GalNAc Conjugates | Nanomolar (nM) range | Human ASGPR | |

| IC₅₀ | Tri-GalNAc Ligand | 2.5 nM - 100 µM | Recombinant Human ASGR1 | |

| ASGPR Expression Level | - | ~1.8 million molecules/hepatocyte | Mouse (in vivo) | |

| Receptor Degradation Half-life | - | ~15 hours | Mouse (in vivo) | |

| Ligand-Receptor Internalization Half-life | Antibody-Receptor Complex | ~5 days | Mouse (in vivo) |

Note: IC₅₀ values are dependent on the specific assay conditions and the competitor ligand used.

Experimental Protocols

Verifying the ASGPR-mediated uptake of this compound-functionalized nanoparticles involves several key experiments.

This assay quantifies the binding affinity of the test ligand (this compound) by measuring its ability to compete with a known, labeled ligand for binding to ASGPR.

Objective: To determine the inhibitory concentration (IC₅₀) and binding affinity (Ki) of this compound.

Materials:

-

Hepatocyte cell line expressing ASGPR (e.g., HepG2).

-

Test ligand: this compound incorporated into liposomes.

-

Labeled reference ligand: e.g., ¹²⁵I-asialoorosomucoid (ASOR) or a fluorescently-labeled tri-GalNAc conjugate.

-

Binding buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

96-well microplates.

-

Scintillation counter or fluorescence plate reader.

Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate and grow to confluence.

-

Preparation: Prepare serial dilutions of the unlabeled this compound liposomes and a fixed, non-saturating concentration of the labeled reference ligand in cold binding buffer.

-

Incubation: Wash the cells with cold binding buffer. Add the mixture of labeled reference ligand and varying concentrations of the test ligand to the wells. Incubate at 4°C for 2-4 hours to allow binding but prevent internalization.

-

Washing: Aspirate the incubation mixture and wash the cells multiple times with cold binding buffer to remove unbound ligand.

-

Lysis & Measurement: Lyse the cells and measure the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader.

-

Data Analysis: Plot the bound radioactivity/fluorescence against the log concentration of the test ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This method quantifies the amount of ligand internalized by cells over time.

Objective: To measure the efficiency and specificity of cellular uptake of this compound liposomes.

Materials:

-

Hepatocyte cell line (e.g., HepG2).

-

Fluorescently labeled this compound liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE).

-

Control liposomes (without the Galactose ligand).

-

Competition ligand (e.g., free asialofetuin or N-acetylgalactosamine) for specificity testing.

-

Flow cytometer.

Methodology:

-

Cell Treatment: Seed HepG2 cells and treat them with the fluorescently labeled this compound liposomes. Include control groups: untreated cells, cells treated with non-galactosylated liposomes, and cells pre-incubated with an excess of a competing ligand (e.g., 50 mM GalNAc) before adding the test liposomes.

-

Incubation: Incubate the cells at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h) to allow for internalization.

-

Harvesting: Wash the cells to remove non-internalized liposomes. Trypsinize the cells to create a single-cell suspension.

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population for each condition.

-

Data Analysis: Compare the MFI of cells treated with this compound liposomes to the control groups. A significant increase in MFI that is reduced in the presence of a competing ligand confirms specific, ASGPR-mediated uptake.

The logical workflow for these key experiments is depicted below.

Conclusion

The ASGPR represents a powerful and well-validated portal for delivering therapeutic agents specifically to hepatocytes. Synthetic ligands like this compound are instrumental in exploiting this pathway, enabling the design of sophisticated drug delivery systems. A thorough understanding of the underlying biological mechanisms, combined with rigorous quantitative and functional assays, is essential for the successful development and optimization of liver-targeting therapeutics. The methodologies and principles outlined in this guide provide a foundational framework for researchers engaged in this promising field of drug development.

References

- 1. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NMR study of ligand release from asialoglycoprotein receptor under solution conditions in early endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the C4 Linker in Gal-C4-Chol: A Technical Guide for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract